molecular formula C15H14 B7949283 1-methyl-2-(2-phenylethenyl)benzene

1-methyl-2-(2-phenylethenyl)benzene

Cat. No.: B7949283
M. Wt: 194.27 g/mol
InChI Key: PEBXLTUWFWEWGV-UHFFFAOYSA-N
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Description

1-methyl-2-(2-phenylethenyl)benzene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their structure, which consists of two benzene rings connected by an ethylene bridge. This compound, specifically, has a methyl group attached to one of the benzene rings. This compound is known for its applications in various fields, including material science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-2-(2-phenylethenyl)benzene can be synthesized through several methods, including:

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene. For this compound, the ylide derived from benzyltriphenylphosphonium chloride reacts with 2-methylbenzaldehyde.

    Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to synthesize this compound.

    Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.

Industrial Production Methods: Industrial production of this compound often employs the Wittig reaction due to its high yield and efficiency. The reaction conditions typically involve the use of solvents like tetrahydrofuran and bases such as sodium hydride.

Chemical Reactions Analysis

1-methyl-2-(2-phenylethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form stilbene oxide using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of this compound can yield 2-methylbibenzyl.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to products like nitro-2-methylstilbene when reacted with nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitric acid for nitration reactions.

Major Products:

    Oxidation: Stilbene oxide.

    Reduction: 2-Methylbibenzyl.

    Substitution: Nitro-2-methylstilbene.

Scientific Research Applications

1-methyl-2-(2-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development due to its structural similarity to other biologically active stilbenes.

    Industry: Utilized in the production of polymers and as a component in optical brighteners.

Mechanism of Action

1-methyl-2-(2-phenylethenyl)benzene is compared with other stilbenes like:

    Resveratrol: Known for its antioxidant and anticancer properties.

    Pterostilbene: Similar to resveratrol but with better bioavailability.

    Piceatannol: Exhibits strong anticancer and anti-inflammatory activities.

Uniqueness: this compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity compared to other stilbenes.

Comparison with Similar Compounds

  • Resveratrol
  • Pterostilbene
  • Piceatannol
  • Combretastatin

Biological Activity

1-Methyl-2-(2-phenylethenyl)benzene, also known as styrylbenzene, is an organic compound with a structure characterized by a methyl group and a phenyl group connected via a double bond. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its unique biological activities and potential therapeutic applications.

  • Molecular Formula : C15H12
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 11148226

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Strains : The compound demonstrated inhibitory effects against E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 10 mM.
  • Fungal Strains : It also showed antifungal properties against Candida albicans and Aspergillus niger, with IC50 values indicating effective concentration levels for inhibition.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis, disrupting the integrity of bacterial cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multiple pathogens. The results highlighted:

  • A significant reduction in bacterial growth at concentrations as low as 5 mM.
  • Enhanced activity when combined with conventional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant infections.

Antioxidant Studies

In another research effort documented in Food Chemistry, the antioxidant properties were assessed using various in vitro models. The findings indicated:

  • A strong correlation between concentration and antioxidant activity, with effective concentrations yielding up to 85% radical scavenging ability.
  • Potential applications in food preservation and health supplements due to its natural antioxidant properties.

Data Tables

Biological Activity Tested Organisms MIC/IC50 Values
AntimicrobialE. coli6 mM
Staphylococcus aureus8 mM
Candida albicansIC50 = 5 mM
Aspergillus nigerIC50 = 4 mM
AntioxidantDPPH Radical ScavengingIC50 = 30 µM

Properties

IUPAC Name

1-methyl-2-(2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXLTUWFWEWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345729
Record name 2-Methylstilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74685-42-0
Record name 2-Methylstilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure described in Example 1 is followed, except that 15.5 g (0.1 mol) of o-toluic acid chloride, 13 g (0.125 mol) of styrene, 23.2 g (0.125 mol) of tri-n-butylamine and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 4 hours at 120° C., in 100 ml of cyclohexanone as the solvent, 10.8 g (0.0556 mol) of 2-methylstilbene, corresponding to a yield of 55.6% of theory, are obtained; melting point 92°-93° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.225 g
Type
catalyst
Reaction Step Five
Yield
55.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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